3-(3-Methoxy-4-methylphenyl)propanoic acid

概要

説明

3-(3-Methoxy-4-methylphenyl)propanoic acid, also known as MPPA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its anti-inflammatory and analgesic properties.

科学的研究の応用

Enantioseparation and Chiral Recognition

- Enantioseparation of Isomeric Acids : Research on 2-(methylphenyl)propanoic acids, closely related to 3-(3-Methoxy-4-methylphenyl)propanoic acid, demonstrated successful enantioseparation using countercurrent chromatography. The study highlights the significant effect of methyl group position on the benzene ring for enantiorecognition, indicating potential applications in chiral discrimination and pharmaceutical synthesis (Jin et al., 2020).

Synthesis and Cyclization Studies

- Synthesis of Complex Molecules : A study described the synthesis and cyclization of compounds related to this compound, including the formation of benzothiazepin-4(5H)-ones and β-alanine derivatives. These findings are relevant for the development of novel chemical structures and potential pharmacological agents (Rutkauskas et al., 2008).

Metabolism and Bioconversion Studies

- Vanillic Acid Excretion during Stress : A study investigated the metabolic conversion of dihydroxyphenyl to methoxyphenyl compounds, including the identification of 3-hydroxy-4-methoxycinnamic acid as a metabolite. This research provides insight into metabolic pathways and potential applications in understanding stress-related biochemical processes (Smith & Bennett, 1958).

Photoreactive Chemical Synthesis

- Photochemical Synthesis of Chromones : A study explored the irradiation of esters related to this compound, leading to photo-Fries products and chromones. This suggests applications in photochemical reactions and the synthesis of chromones, which are significant in various industrial and pharmaceutical contexts (Álvaro et al., 1987).

Renewable Materials and Green Chemistry

- Polybenzoxazine Formation Using Phloretic Acid : Phloretic acid, a variant of 3-(4-Hydroxyphenyl)propanoic acid, was explored as a renewable building block for benzoxazine ring formation, suggesting potential applications in developing sustainable materials (Trejo-Machin et al., 2017).

Electrosynthesis Applications

- Electrochemical Hydrogenation : A study on the electrochemical hydrogenation of methoxyphenylpropenoic acids related to this compound demonstrated high yields in the production of propanoic acids. This has implications for efficient and environmentally friendly chemical synthesis methods (Korotaeva et al., 2011).

Biosynthesis of Alkaloids

- Synthesis of Amino Acid Components in Alkaloid Biosynthesis : The catalytic asymmetric synthesis of amino acids, structurally related to this compound, was developed for use in tetrahydroisoquinoline alkaloid biosynthesis. This research is important for the understanding and synthesis of natural compounds (Tanifuji et al., 2016).

Exploration of Natural Compounds

- Phenolic Compounds from Natural Sources : A study identified various phenolic compounds, including those structurally similar to this compound, from the leaves of Chenopodium album. This research contributes to understanding the chemical diversity and potential pharmacological properties of natural plant sources (Cutillo et al., 2006).

Safety Evaluation in Food Contact Materials

- Safety Assessment for Food Contact : The safety evaluation of a compound related to this compound in food contact materials was conducted, highlighting its importance in consumer safety and regulatory compliance (Flavourings, 2011).

特性

IUPAC Name |

3-(3-methoxy-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEHNTZXCROZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390357 | |

| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67199-60-4 | |

| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-(3-Methoxy-4-methylphenyl)propanoic acid in the context of the research presented?

A1: The paper describes the synthesis of this compound as a key intermediate in the total synthesis of 2-Hydroxycuparene []. This compound is not investigated for its individual properties but serves as a building block in a multi-step synthesis of a more complex molecule.

Q2: Does the paper discuss the characterization data for this compound?

A2: While the paper focuses on the synthetic route, it does not explicitly provide spectroscopic data or other characterization details for this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)

![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)

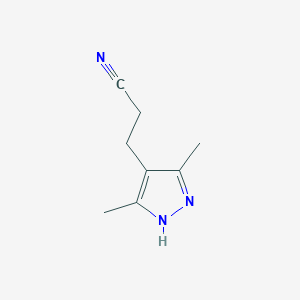

![N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide](/img/structure/B1351596.png)